molecular formula C11H16N5O5P B066035 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine CAS No. 176434-89-2

9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine

Cat. No.: B066035
CAS No.: 176434-89-2
M. Wt: 329.25 g/mol
InChI Key: KCQPHHMIPYIKOA-UHFFFAOYSA-N
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Description

9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is a synthetic compound known for its antiviral properties It is a derivative of guanine, a nucleobase found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine typically involves multiple steps:

    Starting Material: The synthesis begins with guanine.

    Alkylation: Guanine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylidene group.

    Phosphonomethoxy Group Introduction: The next step involves the introduction of the phosphonomethoxy group. This is usually achieved through a reaction with a phosphonomethylating agent under controlled conditions.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphonomethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the phosphonomethoxy group.

Scientific Research Applications

9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine has several scientific research applications:

    Antiviral Research: It has shown significant antiviral activity against HIV types 1 and 2.

    Biological Studies: Used in studies to understand the mechanism of action of antiviral agents.

    Medicinal Chemistry: A valuable compound in the development of new antiviral drugs.

    Industrial Applications: Potential use in the production of antiviral coatings and materials.

Mechanism of Action

The antiviral activity of 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is primarily due to its ability to inhibit viral replication. It targets the viral DNA polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

Similar Compounds

    9-(2-Phosphonomethoxyethyl)adenine (PMEA): Another antiviral compound with a similar mechanism of action.

    2’,3’-Dideoxyinosine: An antiviral agent used in the treatment of HIV.

Uniqueness

9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is unique due to its specific structure, which provides a favorable selectivity index compared to other antiviral agents. It is less toxic to human cells while maintaining potent antiviral activity .

Properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-methylidenebutoxy]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O5P/c1-7(4-21-6-22(18,19)20)2-3-16-5-13-8-9(16)14-11(12)15-10(8)17/h5H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQPHHMIPYIKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCN1C=NC2=C1N=C(NC2=O)N)COCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938797
Record name {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176434-89-2
Record name 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176434892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
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9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
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9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
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9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
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9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
Reactant of Route 6
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine

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